Nitrofurazone
Overview
Description
Nitrofurazone is an antimicrobial organic compound that belongs to the nitrofuran class . It is most commonly used as a topical antibiotic ointment, effective against gram-positive bacteria, gram-negative bacteria, and can be used in the treatment of trypanosomiasis .
Synthesis Analysis
Nitrofurazone has been repurposed towards the design and synthesis of novel apoptotic-dependent anticancer and antimicrobial agents . A modified method for the synthesis of Nitrofurazone has been reported .Molecular Structure Analysis
Nitrofurazone has a molecular formula of C6H6N4O4 and a molecular weight of 198.14 g/mol . Its structure includes a 5-nitrofuryl moiety .Chemical Reactions Analysis
Nitrofurazone has shown good electrocatalytic activity to redox reactions by differential pulse voltammetry and cyclic voltammetry . The stereo-electronic properties of Nitrofurazone analogs have been analyzed, demonstrating high reactivity through the reduction of the 5-nitrofuryl moiety .Physical And Chemical Properties Analysis
Nitrofurazone appears as odorless pale yellow needles or yellow powder . Its solubility and thermodynamic properties have been studied .Scientific Research Applications
Antimicrobial Applications
Topical Antibacterial Agent : Nitrofurazone is commonly used as a topical antibacterial agent for skin infections and burns, demonstrating effectiveness against a wide range of infectious microorganisms. It has been continually useful in treating Gram-positive and Gram-negative bacteria, including common urinary tract pathogens (Tehrani, Zarghi & Fathali, 2010).
Prevention of Catheter-Associated Urinary Tract Infections (CAUTI) : Nitrofurazone-impregnated catheters have been developed as a novel modality for the prevention of CAUTI, reflecting a renewed interest in the effectiveness of nitrofurans in combating bacterial resistance (Guay, 2012).
Synthesis and Formulation
Modified Synthesis Methods : Studies have explored various methods of synthesizing nitrofurazone, optimizing these methods for the pharmaceutical industry in terms of quality and yield, indicating the ongoing relevance of this compound in medical applications (Tehrani, Zarghi & Fathali, 2003).
Composite Films Incorporating Nitrofurazone : Research has been conducted on incorporating nitrofurazone into chitosan and polyvinyl alcohol composite films for potential use as wound dressings. These films have shown improved properties and increased antibacterial effects against certain bacteria (Kouchak et al., 2014).
Mechanistic Studies
- Structural and Mechanistic Insights : Investigations into the structural and mechanistic aspects of nitrofurazone have revealed how it is activated by bacterial enzymes and its interaction with DNA, providing deeper understanding of its mode of action at a molecular level (Race et al., 2005).
Ecotoxicity and Environmental Impact
- Ecotoxicity Assessment : Nitrofurazone's effects on ecosystems, particularly in aquaculture, have been assessed. Studies have analyzed its impact on antioxidant enzymes in aquatic organisms, demonstrating the importance of understanding its environmental impact and providing a basis for environmental monitoring (Hong et al., 2017).
Detection and Analysis in Food Products
- Residue Detection in Food Products : There is significant research on methods for detecting nitrofurazone residues in animal products, which is essential for ensuring food safety and compliance with regulations banning its use in food-producing animals (Bendall et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[(E)-(5-nitrofuran-2-yl)methylideneamino]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWVQXQOWNYOU-FPYGCLRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Record name | NITROFURAZONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20774 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992), Dry Powder, Odorless, lemon-yellow crystalline powder; [HSDB], Solid, Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. | |
Record name | NITROFURAZONE | |
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Record name | Hydrazinecarboxamide, 2-[(5-nitro-2-furanyl)methylene]- | |
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Record name | 5-NITRO-2-FURALDEHYDE SEMICARBAZONE | |
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Boiling Point |
236-240 °C | |
Record name | NITROFURAZONE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER, SOL IN ALKALINE SOLN, 2.68e-01 g/L | |
Record name | NITROFURAZONE | |
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Record name | Nitrofural | |
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Record name | Nitrofurazone | |
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Vapor Pressure |
0.00000431 [mmHg] | |
Record name | Nitrofurazone | |
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Mechanism of Action |
The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase., MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/, The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone. | |
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Product Name |
Nitrofurazone | |
Color/Form |
PALE YELLOW NEEDLES, LEMON-YELLOW CRYSTALLINE POWDER | |
CAS RN |
59-87-0 | |
Record name | NITROFURAZONE | |
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Record name | Nitrofurazone [USP:INN:BAN] | |
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Melting Point |
457 to 464 °F (decomposes) (NTP, 1992), 238 °C, 457-464 ° F | |
Record name | NITROFURAZONE | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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